molecular formula C7H6ClNO B1469672 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine CAS No. 1464091-43-7

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine

Cat. No.: B1469672
CAS No.: 1464091-43-7
M. Wt: 155.58 g/mol
InChI Key: HGLLKIPTUBJJAC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine can be achieved through various methods. One efficient approach involves the microwave-accelerated reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents . This method is eco-friendly and provides a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is often produced under inert gas conditions (such as nitrogen or argon) at controlled temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo derivatives and dihydrofuro derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, nucleophilic substitution reactions with hydrazine hydrate lead to the formation of substituted pyrazolo derivatives, which may exhibit biological activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-2-1-5-3-10-4-6(5)9-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLLKIPTUBJJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278025
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-43-7
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
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2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
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2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
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2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 5
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 6
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine

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